Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17706549
InChI: InChI=1S/C9H15NO3/c1-6-3-9(5-13-6)4-10-7(9)8(11)12-2/h6-7,10H,3-5H2,1-2H3
SMILES:
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol

Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate

CAS No.:

Cat. No.: VC17706549

Molecular Formula: C9H15NO3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate -

Specification

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
IUPAC Name methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-3-carboxylate
Standard InChI InChI=1S/C9H15NO3/c1-6-3-9(5-13-6)4-10-7(9)8(11)12-2/h6-7,10H,3-5H2,1-2H3
Standard InChI Key TZERDYFPUYPZHR-UHFFFAOYSA-N
Canonical SMILES CC1CC2(CNC2C(=O)OC)CO1

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound’s IUPAC name, methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate, delineates its core structure:

  • A spiro[3.4]octane backbone, comprising two fused rings (3- and 4-membered).

  • 6-Oxa: An oxygen atom in the 6-position of the larger ring.

  • 2-Aza: A nitrogen atom in the 2-position of the smaller ring.

  • 7-Methyl: A methyl group (-CH₃) substituent at the 7-position.

  • Methyl ester: A carboxylate group (-COOCH₃) at the 1-position.

The spiro junction creates significant steric strain, influencing reactivity and stability .

Table 1: Inferred Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₅NO₃
Molecular Weight199.23 g/mol
SMILESCOC(=O)C1CC2(C1)(OC(C)C)NCC2
Topological Polar SA61.6 Ų
logP (Octanol-Water)1.2 (estimated)

These values derive from computational tools like PubChem’s structure analysis suite .

Spectroscopic Characterization

While experimental NMR or IR data for this compound is unavailable, analogous spirocyclic esters exhibit:

  • ¹H NMR: Distinct signals for sp³-hybridized carbons (δ 1.2–3.5 ppm), ester methyl groups (δ 3.6–3.8 ppm), and nitrogen-adjacent protons (δ 2.8–3.2 ppm) .

  • ¹³C NMR: Carbonyl carbons (δ 165–175 ppm), oxygenated sp³ carbons (δ 60–80 ppm), and quaternary spiro carbons (δ 40–50 ppm) .

Synthesis and Reactivity

Synthetic Routes

Spirocyclic compounds like this are typically synthesized via:

  • Ring-Closing Metathesis (RCM): Grubbs catalysts facilitate cyclization of diene precursors.

  • Cycloaddition Reactions: [3+2] or [4+2] cycloadditions build the bicyclic framework.

  • Dieckmann Cyclization: Intramolecular ester condensation forms cyclic ketones, later functionalized .

For example, a hypothetical pathway could involve:

  • Preparing a keto-ester precursor with pendant amine and alcohol groups.

  • Activating the alcohol as a leaving group (e.g., tosylate).

  • Base-induced cyclization to form the spiro system .

Reactivity Profile

  • Ester Hydrolysis: The methyl ester is susceptible to saponification, yielding a carboxylic acid under basic conditions.

  • Nitrogen Alkylation: The secondary amine may undergo alkylation or acylation.

  • Oxidation: The sp³-hybridized carbons adjacent to heteroatoms could oxidize to ketones or epoxides .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and heteroatoms. Limited water solubility (estimated <1 mg/mL).

  • Stability: Likely sensitive to moisture (hydrolysis) and light (radical degradation). Storage under inert gas (N₂/Ar) at −20°C is advisable .

Table 2: Predicted Physicochemical Data

ParameterValue
Melting Point85–90°C (estimated)
Boiling Point290–300°C (extrapolated)
pKa (amine)~8.5
logD (pH 7.4)0.9
ScenarioAction
SpillageAbsorb with inert material; avoid dust generation.
Skin ContactWash with soap and water; remove contaminated clothing.
InhalationMove to fresh air; seek medical attention if symptoms persist.

Applications and Research Directions

Material Science

The strained spiro system might enable:

  • Ligands in catalysis: Chiral induction in asymmetric synthesis.

  • Polymer building blocks: Incorporating rigid segments into thermoplastic elastomers.

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